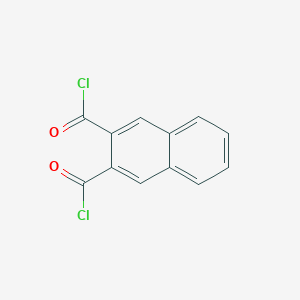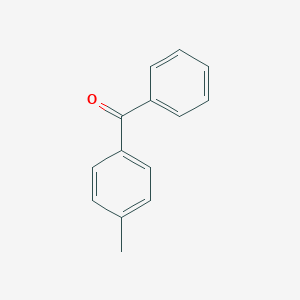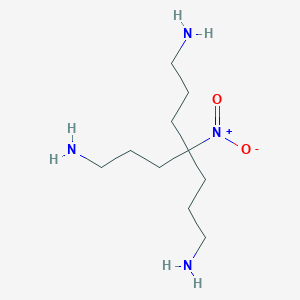
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Vue d'ensemble
Description
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is an organic compound that is a derivative of heptane and has a high affinity for binding to proteins. It is a small molecule that is used in many scientific applications, including as a reagent in organic synthesis, a drug-targeting agent, and a drug delivery system. This compound has also been studied for its biochemical and physiological effects and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Biomedical Applications
APNH2’s amine functionality and nitro group play crucial roles in biomedical research:
- Bioimaging : Functionalized APNH2 nanoparticles can be used as fluorescent probes for imaging biological tissues and cells .
Organic Synthesis
APNH2 has found applications in organic chemistry:
- Cyclopentanone Synthesis : APNH2-containing catalysts facilitate the synthesis of cyclopentanone derivatives from cyclopentene via oxidation reactions .
Fluorescent Sensors
APNH2-modified quantum dots (CdTeS QDs) exhibit enhanced fluorescence intensity:
Mécanisme D'action
Target of Action
Similar compounds such as (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
Based on its structural similarity to aptes, it may interact with its targets through covalent bonding, leading to the functionalization of surfaces with alkoxysilane molecules .
Biochemical Pathways
Related compounds such as aptes are involved in the process of silanization, which can affect various biochemical pathways .
Pharmacokinetics
Similar compounds like ciraparantag have been studied, and it was found that ciraparantag reaches maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity . Ciraparantag and its metabolites are recovered almost entirely in the urine .
Result of Action
Aptes-functionalized surfaces have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro .
Action Environment
The action, efficacy, and stability of 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine can be influenced by various environmental factors. For instance, APTES is a toxic compound with an MSDS health hazard score of 3. APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .
Propriétés
IUPAC Name |
4-(3-aminopropyl)-4-nitroheptane-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIGUPDFRXUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCCN)(CCCN)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596131 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
CAS RN |
155021-55-9 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




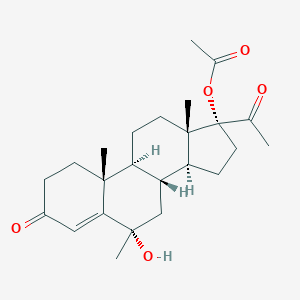
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
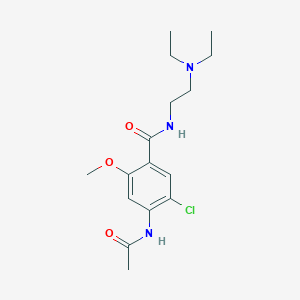


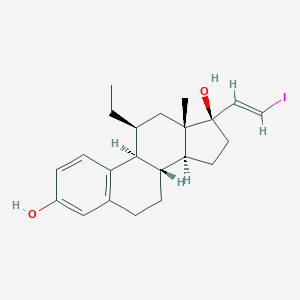

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
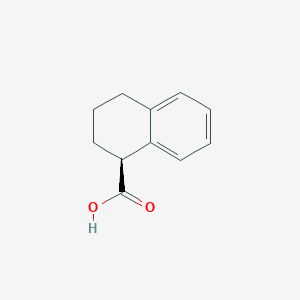
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

